Partial Ester Reduction: DIBAL-H vs. LiAlH₄ Stoichiometry and Outcome
DIBAL-H is the definitive reagent for reducing esters to aldehydes, a transformation that LiAlH₄ cannot achieve. LiAlH₄ is so reactive that it over-reduces esters directly to the corresponding primary alcohols, even when only one molar equivalent is used [1]. In contrast, DIBAL-H can be halted at the aldehyde stage by employing low temperatures (typically -78 °C) and a controlled stoichiometry of approximately one equivalent [2]. This eliminates the need for a subsequent two-step reduction-oxidation sequence [3].
| Evidence Dimension | Reduction product from esters |
|---|---|
| Target Compound Data | Aldehyde (controlled, partial reduction) |
| Comparator Or Baseline | LiAlH₄: Primary alcohol (uncontrollable, complete reduction) |
| Quantified Difference | Product is aldehyde vs. alcohol (functional group difference); Stoichiometry control: 1 eq DIBAL-H effective vs. 1 eq LiAlH₄ ineffective at stopping at aldehyde |
| Conditions | Low temperature (-78 °C) for DIBAL-H; standard conditions for LiAlH₄ |
Why This Matters
For procurement, this means DIBAL-H is essential for synthetic routes requiring direct access to aldehydes from esters, saving at least one synthetic step compared to using LiAlH₄.
- [1] Chegg. (2025). LiAlH4 will completely reduce an ester... DIBAL-H is quite effective for reducing esters to the corresponding aldehyde. View Source
- [2] Master Organic Chemistry. (2011). DIBAL - A Bulky Reducing Agent For Esters. View Source
- [3] Orgosolver. (n.d.). Ester → Aldehyde with DIBAL-H. View Source
